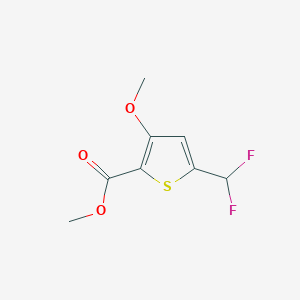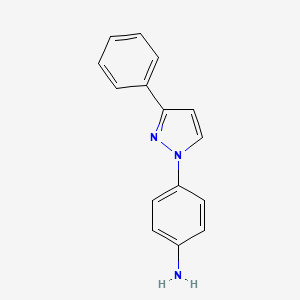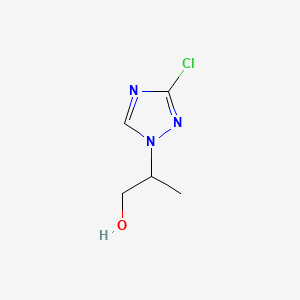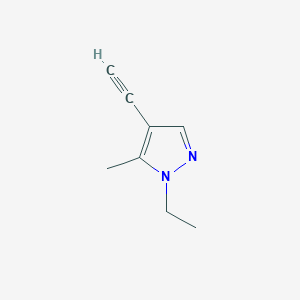![molecular formula C38H50O10 B10905304 Tetraethyl 2,2'-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10905304.png)
Tetraethyl 2,2'-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl 2,2’-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a decane backbone with bis(oxybenzene) groups and propanedioate esters, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 2,2’-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate typically involves multi-step organic reactions. One common method includes the reaction of decane-1,10-diol with 4-hydroxybenzaldehyde to form the bis(oxybenzene) intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 2,2’-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Tetraethyl 2,2’-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, Tetraethyl 2,2’-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate can be used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of Tetraethyl 2,2’-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl decane-1,10-diylbis(phosphonate): Another compound with a decane backbone, used as a PROTAC linker in targeted protein degradation.
Tetraethyl 2,2’-[pentane-1,5-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate: A similar compound with a shorter pentane backbone, used in similar applications.
Uniqueness
Tetraethyl 2,2’-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate is unique due to its longer decane backbone, which provides greater flexibility and potential for interaction with various molecular targets. This structural feature distinguishes it from similar compounds and enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C38H50O10 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
diethyl 2-[[4-[10-[4-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)phenoxy]decoxy]phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C38H50O10/c1-5-43-35(39)33(36(40)44-6-2)27-29-17-21-31(22-18-29)47-25-15-13-11-9-10-12-14-16-26-48-32-23-19-30(20-24-32)28-34(37(41)45-7-3)38(42)46-8-4/h17-24,27-28H,5-16,25-26H2,1-4H3 |
InChI Key |
SENNZEXMLXEJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl {[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B10905249.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10905251.png)
![N-[(2-cyanophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B10905258.png)
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10905264.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905279.png)
![Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905285.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide](/img/structure/B10905294.png)
![N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B10905298.png)
![2-phenyl-N'-[(E)-phenyl(pyridin-3-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10905299.png)

